molecular formula C9H10F2O2 B13042045 (2-(Difluoromethoxy)-5-methylphenyl)methanol

(2-(Difluoromethoxy)-5-methylphenyl)methanol

Cat. No.: B13042045
M. Wt: 188.17 g/mol
InChI Key: UWWKTYUWUJLCTF-UHFFFAOYSA-N
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Description

(2-(Difluoromethoxy)-5-methylphenyl)methanol is an organic compound characterized by the presence of a difluoromethoxy group and a methyl group attached to a phenyl ring, with a methanol group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Difluoromethoxy)-5-methylphenyl)methanol typically involves the introduction of the difluoromethoxy group into the phenyl ring. One common method is the reaction of a suitable phenol derivative with a difluoromethylating agent under controlled conditions. For example, the reaction of 2-hydroxy-5-methylbenzaldehyde with difluoromethyl ether in the presence of a base can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processesThe use of difluorocarbene reagents has also been explored for efficient and selective synthesis .

Chemical Reactions Analysis

Types of Reactions

(2-(Difluoromethoxy)-5-methylphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (2-(Difluoromethoxy)-5-methylphenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .

Biology

Medicine

In medicine, this compound is explored for its potential as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles .

Industry

Industrially, the compound is used in the production of agrochemicals and other specialty chemicals. Its unique properties make it suitable for various applications, including as a precursor for herbicides and pesticides .

Mechanism of Action

The mechanism of action of (2-(Difluoromethoxy)-5-methylphenyl)methanol involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methanol group can also participate in hydrogen bonding interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • (2-(Difluoromethoxy)-5-fluorophenyl)methanol
  • (2-(Difluoromethoxy)-5-chlorophenyl)methanol
  • (2-(Difluoromethoxy)-5-bromophenyl)methanol

Uniqueness

(2-(Difluoromethoxy)-5-methylphenyl)methanol is unique due to the presence of both the difluoromethoxy and methyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

[2-(difluoromethoxy)-5-methylphenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c1-6-2-3-8(13-9(10)11)7(4-6)5-12/h2-4,9,12H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWKTYUWUJLCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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